Cas no 143323-49-3 (Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate)

Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetate
- Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
- Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate
- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate
- HGJGPDQDXKDZTQ-UHFFFAOYSA-N
- methyl alpha-tert-butoxycarbonylamino-p-hydroxyphenylacetate
- methyl({[(1,1-dimethylethyl)oxy]carbonyl}amino)(4-hydroxyphenyl)acetate
- (RS)-tert-butoxycarbonylamino-(4-hydroxy-phenyl)-acetic
- methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate
- MFCD24466094
- EN300-23404635
- (RS)-tert-butoxycarbonylamino-(4-hydroxy-phenyl)-acetic acid methyl ester
- Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-, methyl ester, (alphaR)-
- 143323-49-3
- DB-319853
- Methyl2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
- Y11396
- CS-0433286
- SCHEMBL1554126
- methyl (2S)-2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetate
- Methyl 2-((t-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate
- Methyl 2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
-
- MDL: MFCD24466094
- インチ: 1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-5-7-10(16)8-6-9/h5-8,11,16H,1-4H3,(H,15,18)
- InChIKey: HGJGPDQDXKDZTQ-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(=O)OC)C1C=CC(=CC=1)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 281.12632271g/mol
- どういたいしつりょう: 281.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9
- 疎水性パラメータ計算基準値(XlogP): 2.2
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M296328-100mg |
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate |
143323-49-3 | 100mg |
$ 185.00 | 2022-06-04 | ||
TRC | M296328-10mg |
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate |
143323-49-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
Aaron | AR01DI1B-1g |
METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-2-(4-HYDROXYPHENYL)ACETATE |
143323-49-3 | 97% | 1g |
$240.00 | 2025-02-09 | |
1PlusChem | 1P01DHSZ-500mg |
METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-2-(4-HYDROXYPHENYL)ACETATE |
143323-49-3 | 97% | 500mg |
$149.00 | 2023-12-21 | |
A2B Chem LLC | AX08419-3g |
METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-2-(4-HYDROXYPHENYL)ACETATE |
143323-49-3 | > 95% | 3g |
$815.00 | 2024-04-20 | |
1PlusChem | 1P01DHSZ-5g |
METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-2-(4-HYDROXYPHENYL)ACETATE |
143323-49-3 | 97% | 5g |
$617.00 | 2023-12-21 | |
A2B Chem LLC | AX08419-1g |
METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-2-(4-HYDROXYPHENYL)ACETATE |
143323-49-3 | > 95% | 1g |
$398.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y0999224-5g |
methyl 2-(boc-amino)-2-(4-hydroxyphenyl)acetate |
143323-49-3 | 95% | 5g |
$900 | 2025-02-24 | |
eNovation Chemicals LLC | Y0999224-5g |
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate |
143323-49-3 | 95% | 5g |
$1030 | 2024-08-02 | |
Parkway Scientific | YB-482-1g |
Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate |
143323-49-3 | > 95% | 1g |
$295 | 2023-04-12 |
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetateに関する追加情報
Recent Advances in the Application of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate (CAS: 143323-49-3) in Chemical Biology and Pharmaceutical Research
The compound Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate (CAS: 143323-49-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its Boc-protected amino group and hydroxyphenyl moiety, serves as a versatile intermediate in the synthesis of various bioactive compounds. Recent studies have highlighted its potential in the development of novel therapeutics, particularly in the areas of peptide synthesis, enzyme inhibition, and targeted drug delivery systems. The unique structural features of this compound make it an attractive candidate for further exploration in medicinal chemistry.
One of the most notable applications of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is its role in the synthesis of peptide-based drugs. Researchers have utilized this compound as a key building block in the solid-phase peptide synthesis (SPPS) of complex peptides with enhanced stability and bioavailability. A recent study published in the *Journal of Medicinal Chemistry* demonstrated the successful incorporation of this intermediate into the synthesis of a novel class of antimicrobial peptides, which exhibited potent activity against multidrug-resistant bacterial strains. The Boc-protecting group in the compound was found to facilitate selective deprotection during synthesis, thereby improving the overall yield and purity of the final peptide products.
In addition to its utility in peptide synthesis, Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate has also been investigated for its potential as an enzyme inhibitor. A 2023 study in *Bioorganic & Medicinal Chemistry Letters* reported the design and synthesis of a series of derivatives based on this compound, which showed promising inhibitory activity against tyrosine kinases involved in cancer progression. The hydroxyphenyl group in the molecule was identified as a critical pharmacophore, enabling interactions with the active site of the target enzymes. These findings suggest that further optimization of this scaffold could lead to the development of new kinase inhibitors with improved selectivity and efficacy.
Another emerging area of research involves the use of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate in the development of targeted drug delivery systems. Researchers have explored its incorporation into prodrug formulations, where the Boc group can be selectively cleaved under specific physiological conditions to release the active drug moiety. A recent preprint on *ChemRxiv* described the synthesis of a prodrug conjugate using this compound, which demonstrated enhanced tumor-targeting capabilities and reduced off-target effects in preclinical models. This approach holds great promise for improving the therapeutic index of existing anticancer agents.
Despite these advancements, challenges remain in the large-scale production and application of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate. Issues such as cost-effective synthesis, scalability, and stability under various conditions need to be addressed to fully realize its potential in pharmaceutical development. Ongoing research efforts are focused on optimizing synthetic routes and exploring novel derivatives to overcome these limitations. Collaborative initiatives between academia and industry are expected to play a pivotal role in translating these findings into clinically viable solutions.
In conclusion, Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate (CAS: 143323-49-3) represents a valuable tool in modern chemical biology and pharmaceutical research. Its diverse applications in peptide synthesis, enzyme inhibition, and drug delivery underscore its significance as a multifunctional intermediate. As research in this area continues to evolve, this compound is likely to remain at the forefront of innovation in drug discovery and development. Future studies should aim to further elucidate its mechanistic insights and explore its potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.
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